Cas no 1980086-67-6 (4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate)

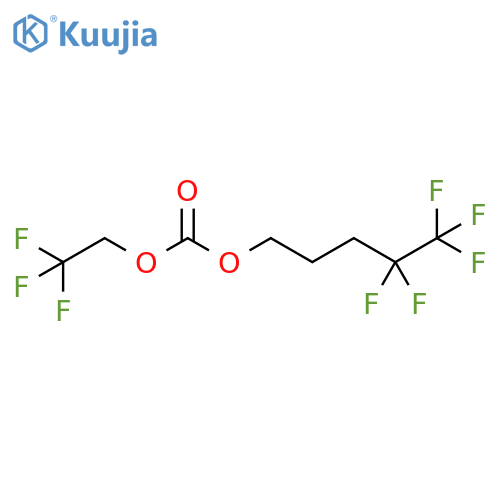

1980086-67-6 structure

商品名:4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate

CAS番号:1980086-67-6

MF:C8H8F8O3

メガワット:304.134551048279

MDL:MFCD28334316

CID:4632639

4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate

- Carbonic acid, 4,4,5,5,5-pentafluoropentyl 2,2,2-trifluoroethyl ester

-

- MDL: MFCD28334316

- インチ: 1S/C8H8F8O3/c9-6(10,8(14,15)16)2-1-3-18-5(17)19-4-7(11,12)13/h1-4H2

- InChIKey: VJPPBQWLWOJNBP-UHFFFAOYSA-N

- ほほえんだ: C(OCC(F)(F)F)(=O)OCCCC(F)(F)C(F)(F)F

4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593532-25g |

4,4,5,5,5-Pentafluoropentyl (2,2,2-trifluoroethyl) carbonate |

1980086-67-6 | 98% | 25g |

¥17591 | 2023-04-09 | |

| Apollo Scientific | PC450323-25g |

4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate |

1980086-67-6 | 25g |

£1050.00 | 2024-05-25 | ||

| Cooke Chemical | LN8793758-25g |

4,4,5,5,5-Pentafluoropentyl(2,2 |

1980086-67-6 | 2-trifluoroethyl)carbonate | 25g |

RMB 10052.00 | 2025-02-20 |

4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1980086-67-6 (4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量